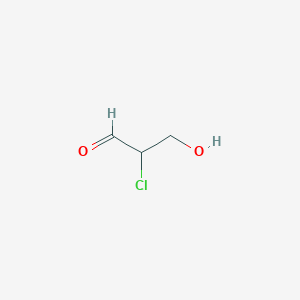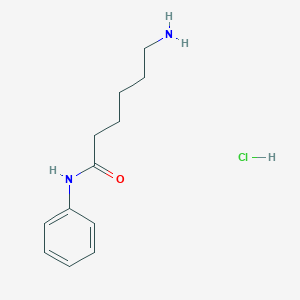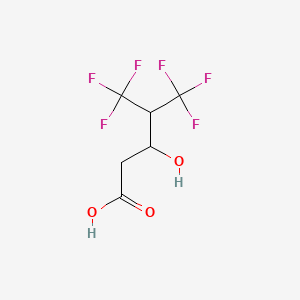
3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid is an organofluorine compound with the molecular formula C6H6F6O3. This compound is characterized by the presence of both hydroxy and trifluoromethyl groups, which contribute to its unique chemical properties. It is a derivative of valeric acid, where the hydrogen atoms are replaced by fluorine atoms, making it a highly fluorinated compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid typically involves the introduction of trifluoromethyl groups into the valeric acid structure. One common method is the reaction of valeric acid derivatives with trifluoromethylating agents such as sulfur tetrafluoride or antimony trifluoride. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the Swarts reaction, where trihalomethyl compounds are treated with antimony trifluoride and antimony pentachloride. This method is efficient for large-scale production and ensures high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of trifluoromethyl-substituted amines or thiols.
Aplicaciones Científicas De Investigación
3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-5-(trifluoromethyl)benzoic acid
- 3,4,5-Trifluorobenzoic acid
- 3-Hydroxy-5-(trifluoromethyl)benzonitrile
Uniqueness
3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid is unique due to the presence of multiple trifluoromethyl groups, which significantly alter its chemical and physical properties compared to other similar compounds. This high degree of fluorination imparts increased stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
63979-48-6 |
|---|---|
Fórmula molecular |
C6H6F6O3 |
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
5,5,5-trifluoro-3-hydroxy-4-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C6H6F6O3/c7-5(8,9)4(6(10,11)12)2(13)1-3(14)15/h2,4,13H,1H2,(H,14,15) |
Clave InChI |
JQYOPIYXOULLDJ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)(F)F)C(F)(F)F)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


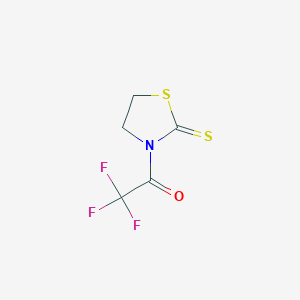

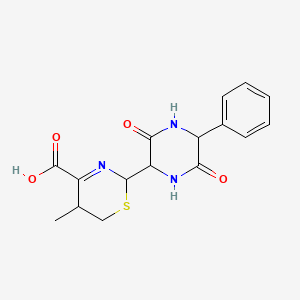
![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)
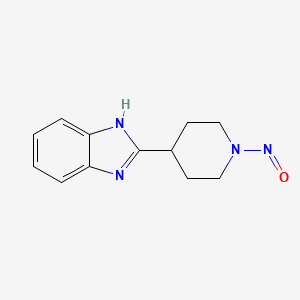
![2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B13418586.png)
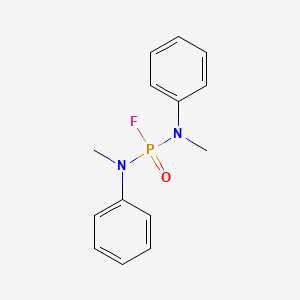
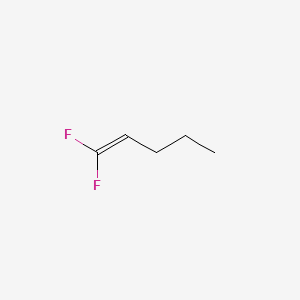
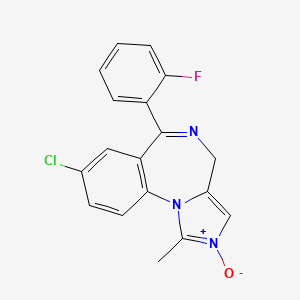
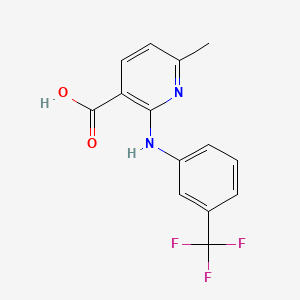
![3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13418631.png)
